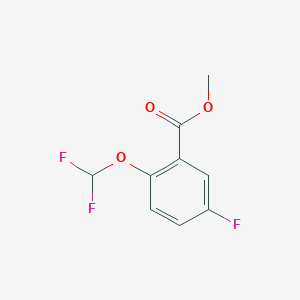

Methyl 2-(difluoromethoxy)-5-fluorobenzoate

Description

Methyl 2-(difluoromethoxy)-5-fluorobenzoate is a fluorinated aromatic ester characterized by a difluoromethoxy (-OCF$_2$H) group at the 2-position and a fluorine atom at the 5-position of the benzoate backbone. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of fluorine substituents, which enhance metabolic stability and influence bioavailability.

Properties

IUPAC Name |

methyl 2-(difluoromethoxy)-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-14-8(13)6-4-5(10)2-3-7(6)15-9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWKHMJMJDEVJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-mediated stepwise difluoromethylation reaction, where difluoromethylation reagents are used to introduce the CF₂H group onto the aromatic ring . This process often employs catalysts such as palladium or copper to facilitate the reaction under controlled conditions.

Industrial Production Methods

Industrial production of Methyl 2-(difluoromethoxy)-5-fluorobenzoate may involve large-scale difluoromethylation processes using advanced difluorocarbene reagents. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(difluoromethoxy)-5-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: The presence of fluorine and difluoromethoxy groups allows for cross-coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Catalysts such as palladium, copper, and nickel are often employed to facilitate these reactions under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can produce different fluorinated derivatives .

Scientific Research Applications

Methyl 2-(difluoromethoxy)-5-fluorobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Medicine: Fluorinated compounds are often explored for their potential therapeutic applications, including drug development.

Industry: The compound is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(difluoromethoxy)-5-fluorobenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares Methyl 2-(difluoromethoxy)-5-fluorobenzoate with key analogs, emphasizing substituent differences and their implications:

Key Observations:

Substituent Position and Electronic Effects :

- The 2-position difluoromethoxy group in the target compound introduces strong electron-withdrawing effects, directing electrophilic substitutions to specific ring positions. This contrasts with methoxy (-OCH$_3$) analogs, which are less electronegative .

- Nitro groups (e.g., in Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate) increase reactivity but may limit biocompatibility due to toxicity concerns .

Functional Group Variations :

- Aldehyde derivatives (e.g., 2-(difluoromethoxy)-5-methyl-benzaldehyde) exhibit higher reactivity toward nucleophilic addition compared to esters, impacting their stability and synthetic utility .

- Sulfonyl-containing analogs (e.g., pantoprazole intermediates) highlight the role of sulfur-based functional groups in medicinal chemistry, particularly in proton pump inhibitors .

Biological Activity

Introduction

Methyl 2-(difluoromethoxy)-5-fluorobenzoate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate core substituted with two fluorine atoms and a difluoromethoxy group. This unique structure can significantly influence its biological interactions:

- Fluorine Substitution : Enhances binding affinity to enzymes and receptors.

- Difluoromethoxy Group : Modulates lipophilicity and membrane permeability.

These properties are crucial for the compound's potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.

- Receptor Binding : Its structure allows for effective binding to various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes (e.g., hexokinase) |

| Receptor Binding | Binds to specific receptors affecting cell signaling |

Cytotoxicity Assays

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibited potent activity with low IC50 values, indicating strong inhibitory effects on cell proliferation.

- Cell Lines Tested : L1210 mouse leukemia cells, glioblastoma multiforme (GBM) cells.

- IC50 Values : Notable reductions in cell viability were observed at concentrations as low as 10 µM.

Case Studies

- Study on Glioblastoma Multiforme (GBM) :

- Inhibition of NLRP3 Inflammasome :

Table 2: Biological Activity Data

| Study Focus | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity in GBM | GBM Cells | 10 | Glycolysis inhibition |

| NLRP3 Inflammasome Inhibition | Macrophages | 15 | IL-1β release inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.